![molecular formula C11H21NO5 B3002545 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid CAS No. 49856-24-8](/img/structure/B3002545.png)
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO5 and its molecular weight is 247.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrophilic Building Blocks in Synthesis
2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid has been utilized in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC). These compounds are important for synthesizing chiral derivatives of various acids, such as pyruvic acid, and for advancing the field of asymmetric synthesis (Zimmermann & Seebach, 1987).
Synthesis of Fluorinated Amino Acids
This compound has been instrumental in the stereoselective synthesis of γ-fluorinated α-amino acids, which are significant in medicinal chemistry and drug development. The process involves diastereoselective alkylation and subsequent deprotection, highlighting its versatility in complex organic synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).
Preparation of Optically Active α-Mercapto Derivatives
The optically active α-mercapto derivatives of various carboxylic acids, including 4-methylpentanoic acid, have been prepared using this compound. These derivatives are essential for the synthesis of high enantiomeric excess α-branched α-mercaptocarboxylic acids or esters, contributing significantly to stereochemistry and enantiomeric excess determination (Strijtveen & Kellogg, 1987).
Precursor for trans-4-Methylproline
It has been used as a precursor in the synthesis of trans-4-methylproline, a valuable compound in peptide chemistry. The process involves hydrogenation under various catalyst/solvent systems, demonstrating its applicability in producing complex amino acids (Nevalainen & Koskinen, 2001).
Synthesis of Lipophilic Amino Acids
This compound is also used in the enantioselective synthesis of highly lipophilic amino acids. These syntheses involve asymmetric epoxidation or aminohydroxylation and are critical for producing amino acids with specific lipophilic properties (Medina, Moyano, Pericàs, & Riera, 2000).
Collagen Cross-Links Synthesis
An efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for preparing collagen cross-links, is based on this compound. This highlights its role in synthesizing biomolecules and studying protein interactions (Adamczyk, Johnson, & Reddy, 1999).
Peptide Synthesis and Modification
It is also used in peptide synthesis, particularly in C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This application is crucial in the field of peptide chemistry for modifying peptide backbones (Matt & Seebach, 1998).
Renin Inhibitors and Transition-State Analogues
This compound is used in the synthesis of renin inhibitory peptides, particularly as a protected carboxylic acid useful as an intermediate. Its role in the design of angiotensinogen transition-state analogues emphasizes its significance in medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Chiral Substitutions in Organic Chemistry
The compound has been utilized for substitutions and chain elongations in chiral organic synthesis, particularly in the synthesis of enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).
Oxoindole-Linked α-Amino Acid Derivatives
This compound is also involved in synthesizing oxoindolyl α-hydroxy-β-amino acid derivatives. These structures are significant in studying diastereoselectivity and confirming the relative configuration of stereogenic centers (Ravikumar, Sridhar, Nanubolu, Rajasekaran, & Reddy, 2015).
Non-Proteinogenic Amino Acid Synthesis
It is used in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, highlighting its role in expanding the diversity of amino acids available for research and drug development (Adamczyk & Reddy, 2001).
作用機序
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Biochemical Pathways
The boc group plays a crucial role in the synthesis of complex organic molecules, including peptides and proteins, by protecting reactive amine groups during the synthesis process .
Pharmacokinetics
The boc group is typically removed during the final stages of synthesis, often under acidic conditions , which could potentially influence the compound’s bioavailability.
Result of Action
The use of the boc group in the compound can protect amines from unwanted reactions during synthesis, allowing for the successful production of the desired final product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the addition and removal of the Boc group . Furthermore, the temperature and solvent used can also influence the efficacy of the Boc group in protecting amines during synthesis .
生化学分析
Biochemical Properties
The compound 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of dipeptides . It interacts with various enzymes and proteins during these reactions. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amines in organic synthesis . This protection is crucial for the compound’s interaction with other biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its Boc group. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . These processes allow the compound to interact with other biomolecules at the molecular level.
Metabolic Pathways
Given its role in dipeptide synthesis , it’s likely that the compound interacts with enzymes or cofactors involved in peptide metabolism.
特性
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(2)6-8(9(13)14)17-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISUHONLYVGLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)ONC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
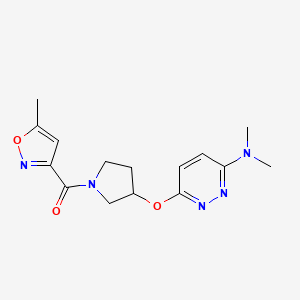
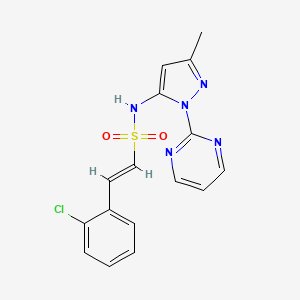
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B3002464.png)

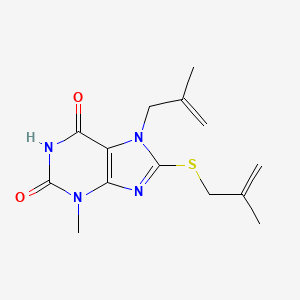
![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B3002468.png)
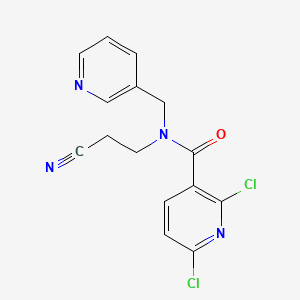
![ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate](/img/structure/B3002471.png)
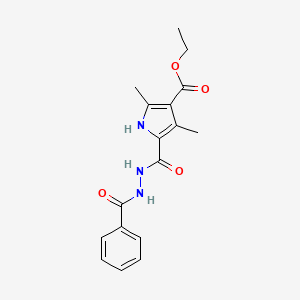
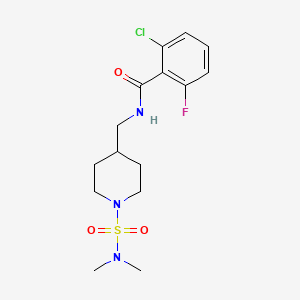
![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B3002478.png)
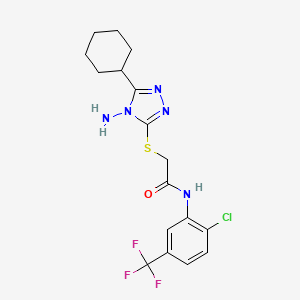
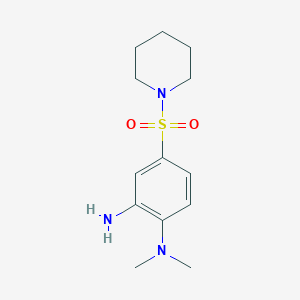
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)
